![molecular formula C11H19NO4 B2580288 Tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate CAS No. 2418708-79-7](/img/structure/B2580288.png)
Tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate
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Overview
Description
Scientific Research Applications
Isomorphous Crystal Structures
Tert-butyl carbamate derivatives are part of the isostructural family with the general formula BocNHCH2CCCCX, where X can be H, Cl, Br, I. These compounds are notable for their unique crystal structures, where molecules are interconnected through bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds targeting the same carbonyl group. This arrangement highlights the compound's potential in the study of molecular interactions and crystal engineering (Baillargeon et al., 2017).
Photoredox Catalysis
In the realm of photoredox catalysis, tert-butyl carbamate derivatives serve as pivotal intermediates. A notable application is the photoredox-catalyzed amination of o-hydroxyarylenaminones, which opens a new cascade pathway for synthesizing a range of 3-aminochromones under mild conditions. This method significantly broadens the applications of photocatalyzed protocols in organic synthesis, offering a versatile tool for constructing diverse amino pyrimidines (Wang et al., 2022).
Synthetic Applications
Tert-butyl carbamate derivatives are key intermediates in synthesizing biologically active compounds. An example is their role in the rapid synthesis of an important intermediate used in the production of omisertinib (AZD9291), a medication for non-small cell lung cancer treatment. The synthetic route involves acylation, nucleophilic substitution, and reduction, showcasing the compound's versatility in medicinal chemistry (Zhao et al., 2017).
Stereochemistry
The compound also plays a crucial role in the stereoselective synthesis of key intermediates for synthesizing factor Xa inhibitors. An efficient route has been described for preparing tert-butyl carbamate derivatives, demonstrating its utility in creating complex molecules with precise stereochemistry, essential for drug development (Wang et al., 2017).
Hydroxyl Group Protection
Furthermore, tert-butyl carbamate derivatives are instrumental in protecting hydroxyl groups during organic synthesis, highlighting their importance in developing chemical agents that combine stability with easy removal, crucial for synthesizing various compounds, including prostaglandins (Corey & Venkateswarlu, 1972).
Safety and Hazards
The safety information for Tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-6-15-11(4,5)8(7)13/h7H,6H2,1-5H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPVJBJEKXBEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(CO1)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate |
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